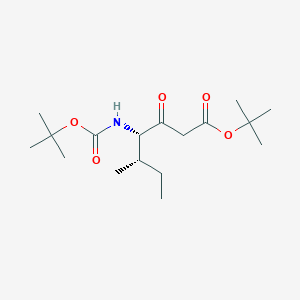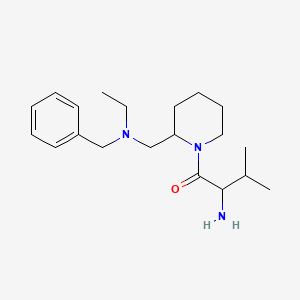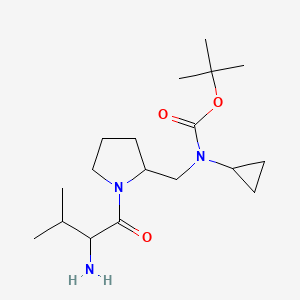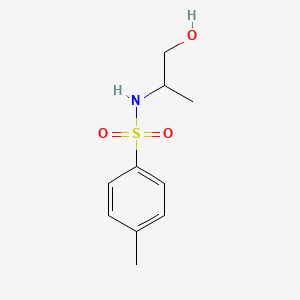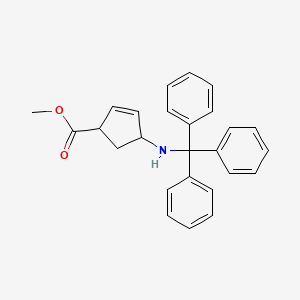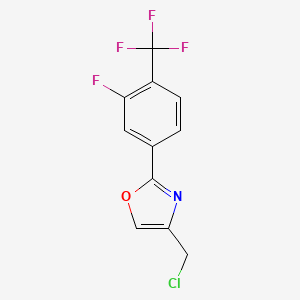
4-Chloromethyl-2-(3-fluoro-4-trifluoromethyl-phenyl)-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloromethyl-2-(3-fluoro-4-trifluoromethyl-phenyl)-oxazole is a synthetic organic compound that belongs to the oxazole family. This compound is characterized by the presence of a chloromethyl group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloromethyl-2-(3-fluoro-4-trifluoromethyl-phenyl)-oxazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Phenyl Ring: The phenyl ring with the fluoro and trifluoromethyl substituents can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloromethyl-2-(3-fluoro-4-trifluoromethyl-phenyl)-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The presence of the fluoro and trifluoromethyl groups allows for coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or amines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Chloromethyl-2-(3-fluoro-4-trifluoromethyl-phenyl)-oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloromethyl-2-(3-fluoro-4-trifluoromethyl-phenyl)-oxazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the fluoro and trifluoromethyl groups can enhance binding affinity and selectivity. These interactions can modulate biological pathways and exert specific effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloromethyl-2-(3-fluoro-phenyl)-oxazole
- 4-Chloromethyl-2-(4-trifluoromethyl-phenyl)-oxazole
- 4-Chloromethyl-2-(3,4-difluorophenyl)-oxazole
Uniqueness
4-Chloromethyl-2-(3-fluoro-4-trifluoromethyl-phenyl)-oxazole is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring
Propiedades
Fórmula molecular |
C11H6ClF4NO |
|---|---|
Peso molecular |
279.62 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C11H6ClF4NO/c12-4-7-5-18-10(17-7)6-1-2-8(9(13)3-6)11(14,15)16/h1-3,5H,4H2 |
Clave InChI |
AJPDVSXXHSUNHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=NC(=CO2)CCl)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


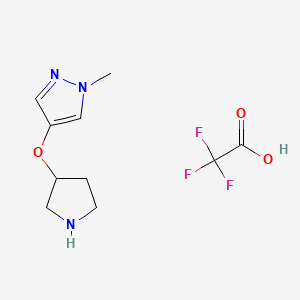
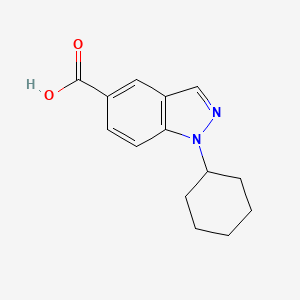
![3-(4-chlorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14794443.png)
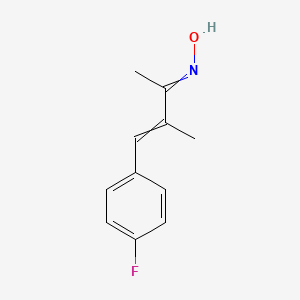
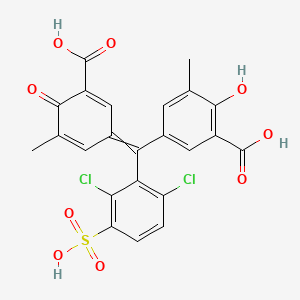
![(10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B14794452.png)

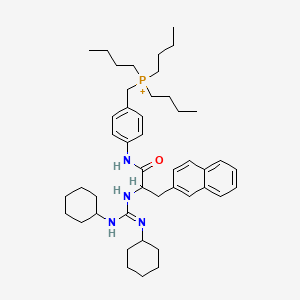
![spiro[1,3-dioxolane-2,6'-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3'-one](/img/structure/B14794466.png)
